molecular formula C8H13BrO B2783177 3-(Bromomethyl)-3-(methoxymethyl)cyclopentene CAS No. 2243513-17-7

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene

Cat. No. B2783177
CAS RN: 2243513-17-7
M. Wt: 205.095
InChI Key: QOKSBTUHQZAKIU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene is a cyclopentene derivative that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a highly reactive intermediate that can be used in various chemical reactions, making it a valuable tool for synthesizing complex organic molecules.

Scientific Research Applications

Electrophilic Addition and Nucleophilic Trapping

Research demonstrates the significance of electrophilic addition reactions of bromine to olefins, with a focus on understanding the lifetimes of bromonium ion intermediates. This process is crucial for the synthesis of various brominated and methoxy-substituted organic compounds, highlighting the application of 3-(Bromomethyl)-3-(methoxymethyl)cyclopentene in studying reaction mechanisms and optimizing synthesis routes for targeted chemical compounds (Nagorski & Brown, 1992).

Formation of Cyclopropanes and Heterocycles

The reactivity of bromo-substituted compounds in forming cyclopropane lactones and heterocyclic compounds demonstrates the utility of this compound in synthesizing complex molecular structures. These reactions, facilitated by stabilized carbanions, highlight the compound's role in advancing the synthesis of novel molecules with potential applications in material science and pharmacology (Farin˜a et al., 1987).

Synthesis of Antiproliferative Compounds

The stereocontrolled synthesis of triazolyl-methyl-estra-17-ol hybrids from 3-methoxy and 3-benzyloxy derivatives showcases the application of bromo and methoxy-substituted cyclopentenes in creating compounds with antiproliferative activities. This underscores the compound's significance in medicinal chemistry, particularly in developing therapeutics for cancer treatment (Kiss et al., 2019).

Creation of Pyrazole Derivatives

The use of brominated trihalomethylenones, similar in functionality to this compound, in synthesizing pyrazole derivatives, further illustrates the compound's utility in organic synthesis. These derivatives find applications in various fields, including agricultural chemistry and pharmaceuticals, highlighting the versatility of such bromo and methoxy-substituted compounds in synthesizing functionally diverse molecules (Martins et al., 2013).

Advancements in Organic Synthesis Techniques

Research into the synthetic equivalents of lithiated cyclopentadienes and the use of bromo and methoxy-substituted cyclopentenes as synthons for creating fulvenes and ansa-metallocene complexes reflects the compound's contribution to refining synthetic methodologies. This is pivotal for the development of novel catalysts and materials with enhanced properties (Won et al., 2004).

properties

IUPAC Name

3-(bromomethyl)-3-(methoxymethyl)cyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2,4H,3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKSBTUHQZAKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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